REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:11]([CH2:16][OH:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]>C(Cl)Cl.O=[Mn]=O>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:11]([CH:16]=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
251 mg
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Type
|
CUSTOM
|
Details
|
The resulting heterogeneous mixture was stirred 2 d, at which point the black slurry
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through a cake of celite
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (3×15 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined washings were concentrated
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=1C(=NC=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |